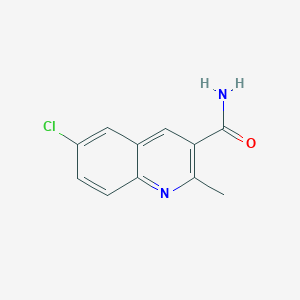

6-Chloro-2-methylquinoline-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-6-9(11(13)15)5-7-4-8(12)2-3-10(7)14-6/h2-5H,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBSOMAPDHUIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinoline Scaffold: a Cornerstone in Medicinal Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit significant pharmacological activities. grafiati.com The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to enhance its interaction with biological targets. nih.gov

The significance of the quinoline nucleus is underscored by its presence in numerous approved drugs spanning a wide therapeutic spectrum. These include antibacterial agents like ofloxacin, antimalarials such as chloroquine (B1663885) and mefloquine, and anticancer therapies. jst.go.jp The ability of the quinoline system to serve as a template for designing inhibitors of crucial enzymes like kinases and topoisomerases has made it a focal point in oncology research. nih.govnih.gov The structural rigidity and aromatic nature of the quinoline scaffold provide a stable platform for the precise orientation of appended functional groups, facilitating specific binding interactions within the active sites of proteins and other biological macromolecules.

The Carboxamide Group: a Key Player in Bioactive Molecules

The carboxamide functional group (-C(=O)NHR) is another structural motif of paramount importance in the design of bioactive chemical entities. Its prevalence in both natural products and synthetic drugs is a testament to its favorable physicochemical properties. The carboxamide linkage is relatively stable to metabolic degradation and possesses both hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition and binding affinity to biological targets. lookchem.com

This functional group is a key component in a wide range of pharmaceuticals. The presence of the carboxamide moiety can enhance a molecule's ADME (absorption, distribution, metabolism, and excretion) profile, improving its drug-like characteristics. lookchem.com In the context of quinoline (B57606) derivatives, the incorporation of a carboxamide group has been a successful strategy for augmenting their pharmacological effects, particularly in the development of anticancer agents. nih.gov

6 Chloro 2 Methylquinoline 3 Carboxamide in the Context of Quinoline 3 Carboxamide Derivatives

General Synthetic Routes to the Quinoline Nucleus Relevant to Carboxamide Functionalization

The construction of the quinoline ring system is a well-trodden path in organic synthesis, with several named reactions providing reliable access to this bicyclic heterocycle. These methods often serve as the foundational step before the introduction of the carboxamide functionality.

Vilsmeier-Haack Reaction in Quinoline-3-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. rsc.org It has proven to be particularly effective in the synthesis of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides. researchgate.nettandfonline.com This reaction typically involves the treatment of an N-arylacetamide with the Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). rsc.orgresearchgate.net The reaction proceeds via electrophilic substitution and subsequent cyclization to afford the quinoline ring with a chloro group at the 2-position and a formyl group at the 3-position. rsc.org The resulting 2-chloroquinoline-3-carbaldehyde (B1585622) is a versatile intermediate, as the aldehyde can be oxidized to a carboxylic acid, which is a direct precursor to the target carboxamide. tandfonline.com Furthermore, the chloro substituent at the 2-position can be exploited for further chemical modifications.

A general scheme for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides using the Vilsmeier-Haack reaction is as follows:

| Reactant | Reagents | Product | Reference |

| N-Arylacetamide | POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | researchgate.net |

| Acetanilides | Vilsmeier complex | 2-Chloroquinoline-3-carbaldehydes | tandfonline.com |

This method's utility is highlighted by its application in the synthesis of various substituted 2-chloroquinoline-3-carbaldehydes, which serve as key building blocks for more complex quinoline derivatives. rsc.orgsigmaaldrich.com

Friedländer Condensation for Quinoline Ring Formation

The Friedländer synthesis, first reported in 1882, is a fundamental method for constructing quinoline rings. researchgate.netrsc.org The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. researchgate.netnih.gov This condensation can be catalyzed by either acids or bases. researchgate.net The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the starting materials. acs.org For the synthesis of quinolines bearing a substituent at the 3-position suitable for conversion to a carboxamide, an appropriate α-methylene ketone or aldehyde is chosen. A modification of this process involves the in situ reduction of o-nitrobenzaldehydes to the corresponding o-aminobenzaldehydes, which then react with the carbonyl compound. rsc.org

| Reactants | Catalyst/Reagents | Product | Reference |

| o-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Acid or Base | Substituted Quinoline | researchgate.netresearchgate.net |

| o-Nitroarylcarbaldehyde, Ketone/Aldehyde | Fe powder, aq. HCl, KOH | Substituted Quinoline | acs.org |

Skraup and Doebner-von Miller Reactions in Quinoline Synthesis

The Skraup synthesis, discovered in 1880, is a classic method for producing quinolines, particularly those unsubstituted on the heteroring. thieme-connect.com It involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. tandfonline.com A related and more versatile method is the Doebner-von Miller reaction, which is considered a modification of the Skraup synthesis. thieme-connect.com This reaction utilizes α,β-unsaturated aldehydes or ketones, which react with anilines in the presence of an acid catalyst to yield 2- and/or 4-substituted quinolines. thieme-connect.com The mechanism of these reactions has been a subject of study, with proposals involving conjugate addition of the aniline to the α,β-unsaturated system, followed by cyclization and oxidation. nih.gov While traditionally harsh, modern modifications have been developed to improve yields and reaction conditions. thieme-connect.com

Multicomponent Reaction Strategies for Poly-substituted Quinolines

Multicomponent reactions (MCRs) have gained prominence as highly efficient tools for the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of polysubstituted quinolines. These reactions offer significant advantages in terms of atom economy and the ability to generate diverse libraries of compounds. For instance, a titanium-catalyzed three-component coupling of anilines, alkynes, and a C1 source can lead to quinoline derivatives. Other MCRs, such as the Povarov and Gewald reactions, have also been adapted for quinoline synthesis, allowing for the introduction of various functional groups that can be precursors to a carboxamide.

Metal-Catalyzed Cyclization Approaches

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to construct heterocyclic rings. Various metals, including palladium, copper, rhodium, and iridium, have been employed to catalyze the synthesis of quinolines. These reactions often proceed through mechanisms such as C-H activation, dehydrogenative coupling, or reductive cyclization. For example, metal-catalyzed dehydrogenative N-heterocyclization of 2-aminobenzyl alcohols with carbonyl compounds provides an efficient route to quinolines. Another approach involves the transition-metal-catalyzed reductive cyclization of o-nitro Baylis-Hillman acetates to yield 3-substituted quinolines. These methods often offer high regioselectivity and functional group tolerance, making them attractive for the synthesis of specifically substituted quinoline cores.

Specific Synthetic Strategies for the this compound Core

The synthesis of the specific target molecule, this compound, can be achieved through a multi-step sequence that combines some of the general methods described above with subsequent functional group transformations. A logical and documented approach involves the initial construction of a suitably substituted 2-chloroquinoline-3-carbaldehyde, followed by oxidation and amidation.

A key strategy, as reported by Govender et al., involves a three-step process starting from a substituted acetanilide. This method is particularly relevant as it has been used to synthesize a close analogue, 2-chloro-N-(4-fluorophenyl)-6-methylquinoline-3-carboxamide.

The synthetic sequence is as follows:

Vilsmeier-Haack Reaction: The synthesis commences with the Vilsmeier-Haack reaction of p-chloroacetanilide. This reaction, using phosphorus oxychloride and N,N-dimethylformamide, would theoretically yield 2,6-dichloroquinoline-3-carbaldehyde. To obtain the desired 2-methyl substituent, a different starting material, likely a derivative of 4-chloroaniline (B138754) that leads to the formation of the 2-methylquinoline (B7769805) ring, would be required, followed by introduction of the 3-carboxamide precursor. A more direct route to the core involves the Doebner-von Miller reaction of 4-chloroaniline with an appropriate α,β-unsaturated carbonyl compound to form 6-chloro-2-methylquinoline. Subsequent functionalization at the 3-position would then be necessary.

Oxidation of the Aldehyde: The 3-formyl group of the quinoline intermediate is then oxidized to a carboxylic acid. This transformation can be effectively carried out using sodium chlorite (B76162) (NaClO₂) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄). This step is crucial as it creates the carboxylic acid functionality required for the subsequent amidation.

Amidation: The final step is the coupling of the 6-chloro-2-methylquinoline-3-carboxylic acid with ammonia (B1221849) or a protected form of ammonia to form the primary carboxamide. This amide bond formation is typically achieved using standard peptide coupling reagents. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be used to activate the carboxylic acid, which then reacts with an amine source in the presence of a base like triethylamine (B128534) (TEA) to yield the desired carboxamide.

The following table summarizes the key transformations in this specific synthetic route:

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | Substituted Acetanilide | POCl₃, DMF | 2-Chloro-6-substituted-quinoline-3-carbaldehyde | |

| 2 | 2-Chloro-6-substituted-quinoline-3-carbaldehyde | NaClO₂, NaH₂PO₄ | 2-Chloro-6-substituted-quinoline-3-carboxylic acid | |

| 3 | 2-Chloro-6-substituted-quinoline-3-carboxylic acid | Amine, EDC, HOBt, TEA | 2-Chloro-6-substituted-quinoline-3-carboxamide |

This synthetic pathway demonstrates a reliable and adaptable method for accessing this compound and its analogues, leveraging classical reactions in tandem with modern coupling techniques.

Preparation from 2-Chloro-3-carbaldehyde Quinoline Intermediates

A common and effective route to quinoline-3-carboxamides involves a multi-step process that begins with the synthesis of 2-chloro-3-carbaldehyde quinoline intermediates. This method typically starts from appropriately substituted acetanilides. researchgate.netlookchem.com

The Vilsmeier-Haack reaction is a key transformation in this sequence. researchgate.netlookchem.com Acetanilides are treated with a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to yield the corresponding 2-chloro-3-formylquinolines. lookchem.comnih.gov For instance, the reaction of substituted acetanilides with the Vilsmeier reagent can produce 2-chloroquinoline-3-carbaldehydes in yields ranging from 43% to 74%. lookchem.com

Once the 2-chloro-3-carbaldehyde quinoline is obtained, it serves as a versatile intermediate for the synthesis of the target carboxamide. This typically involves a two-step sequence of oxidation of the aldehyde to a carboxylic acid, followed by an amide coupling reaction. researchgate.net

Synthesis via Oxidation of Quinoline Carbaldehydes to Carboxylic Acids

The conversion of the 3-formyl group of the quinoline intermediate to a carboxylic acid is a crucial step in the synthesis of this compound. A variety of oxidizing agents can be employed for this transformation.

One effective method involves the use of sodium chlorite (NaClO₂) in the presence of a phosphate buffer. lookchem.com For example, substituted 2-chloroquinoline-3-carbaldehydes can be dissolved in a solvent like n-butanol, and a solution of sodium dihydrogen orthophosphate and sodium chlorite in water is added. This reaction is typically stirred at room temperature for a couple of hours. lookchem.com After the reaction is complete, the resulting 2-chloroquinoline-3-carboxylic acids can be precipitated by acidifying the aqueous layer. lookchem.com Yields for this oxidation step are reported to be between 54% and 72%. lookchem.com

Other oxidation methods have also been reported. For instance, heating 2-chloro-3-formylquinolines in methanol (B129727) with potassium carbonate and iodine can lead to the corresponding methyl esters, which can then be hydrolyzed to the carboxylic acids. rsc.org The oxidation of quinoline itself to quinolinic acid (pyridine-2,3-dicarboxylic acid) has been achieved using reagents like hydrogen peroxide in the presence of metal catalysts or molecular oxygen with a cobalt salt. google.comgoogle.com

Amide Coupling Reactions for the Formation of Carboxamide Moiety

The final step in many synthetic routes to quinoline-3-carboxamides is the formation of the amide bond. This is typically achieved through a coupling reaction between the quinoline-3-carboxylic acid and an appropriate amine. A wide array of coupling reagents has been developed to facilitate this transformation, which is one of the most frequently used reactions in medicinal chemistry. nih.gov

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt). lookchem.comnih.gov The reaction involves activating the carboxylic acid with the coupling reagent, followed by the addition of the amine. For the synthesis of substituted 2-chloroquinoline-3-carboxamide (B1625466) derivatives, the corresponding carboxylic acid is dissolved in a solvent like DMF, and EDC and HOBt are added. lookchem.com After a short period of stirring, the desired aniline and a base like triethylamine are introduced, and the reaction is stirred for an extended period at room temperature. lookchem.com

Other coupling agents that have been successfully employed for amide bond formation include dichlorotriphenylphosphorane, O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU), and combinations of these reagents. google.comacs.org The choice of coupling reagent and reaction conditions can be critical, especially when dealing with electron-deficient amines or sensitive substrates. nih.gov For instance, the use of EDC with a catalytic amount of HOBt and a base like 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be effective for challenging coupling reactions. nih.gov

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive/Base | Typical Solvent |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP, Triethylamine | DMF, CH₂Cl₂, CH₃CN |

| Dichlorotriphenylphosphorane | - | Chlorinated hydrocarbons |

| HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | Hünig's base (DIPEA) | Not specified |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Triethylamine, DIPEA | Not specified |

| BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | Not specified | Not specified |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | Not specified |

This table is for illustrative purposes and does not represent an exhaustive list.

One-Pot Three-Component Approaches Utilizing Cyanoacetamides and Arylamines

To improve synthetic efficiency, one-pot three-component reactions have been developed for the synthesis of quinoline derivatives. These methods allow for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.

One such approach involves the reaction of an arylamine, an aldehyde, and an activated methylene (B1212753) compound like a cyanoacetamide. nih.gov The Friedländer annulation, a classic method for quinoline synthesis, can be adapted for a one-pot procedure. nih.gov For example, 2-aminoquinoline-3-carboxamides can be synthesized from 2-aminobenzaldehydes and cyanoacetamides. nih.gov

The Doebner-von Miller reaction is another example of a three-component reaction that can be used to synthesize quinolines. nih.govacs.org This reaction typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or a mixture of aldehydes and ketones. While effective, this method can sometimes lead to low yields, particularly with electron-deficient anilines. nih.gov

More recent developments have focused on metal-free, three-component syntheses. For instance, quinoline-4-carboxylic acids can be synthesized from an aniline, an aldehyde, and pyruvic acid. nih.govacs.org

Introduction of the 6-Chloro Substituent through Halogenation of Precursors

The introduction of a chlorine atom at the C-6 position of the quinoline ring is a key step in the synthesis of this compound. This can be achieved either by starting with a pre-chlorinated precursor, such as 4-chloroaniline, or by halogenating a quinoline intermediate. chemicalbook.com

Direct halogenation of the quinoline ring can be accomplished using various halogenating agents. The regioselectivity of the halogenation is influenced by the substituents already present on the quinoline ring and the reaction conditions. For example, metal-free protocols for the C5-halogenation of 8-substituted quinolines have been developed using reagents like trihaloisocyanuric acid or N-halosuccinimides (NCS, NBS, NIS). rsc.orgrsc.org

The choice of halogenating agent is crucial. Reagents such as N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and trichloroisocyanuric acid (TCCA) have been used as alternatives to chlorine gas. researchgate.net The "swamping catalyst" effect, using a Lewis acid like aluminum chloride, can also influence the position of halogenation on the quinoline ring. acs.org

Chemical Derivatization and Structural Modification

Substitution Reactions at the Quinoline Core (e.g., C-2, C-6)

The quinoline core of this compound offers several positions for further chemical modification, allowing for the synthesis of a diverse range of analogues. The reactivity of the different positions on the quinoline ring towards substitution reactions is influenced by the electronic nature of the existing substituents.

Substitution at C-2: The C-2 position of the quinoline ring is often activated towards nucleophilic substitution, particularly when a good leaving group like a chlorine atom is present. For instance, the chlorine atom at the C-2 position of 2-chloroquinoline (B121035) derivatives can be displaced by various nucleophiles. rsc.orgmdpi.com These reactions can include amination, where the chloro group is replaced by an amino group, or reactions with other nucleophiles to introduce different functionalities. rsc.org The reactivity at C-2 can also be influenced by the presence of other groups on the ring. mdpi.com

Palladium-catalyzed cross-coupling reactions are also a powerful tool for the functionalization of the C-2 position. mdpi.com For example, C2-arylation of quinoline N-oxides can be achieved using aryl bromides as coupling partners. mdpi.com

Substitution at C-6: The chlorine atom at the C-6 position is generally less reactive towards nucleophilic aromatic substitution than a halogen at the C-2 or C-4 positions. However, under certain conditions, nucleophilic displacement of the 6-chloro substituent is possible. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Studies on the piperidino-dechlorination of various chloroquinolines have provided insights into the relative reactivity of different positions. acs.org

Functional Group Interconversions on the Carboxamide Group

The carboxamide functional group at the C3 position of the quinoline ring is a versatile handle for a variety of chemical transformations. These interconversions allow for the synthesis of other important classes of quinoline derivatives, such as carboxylic acids, nitriles, and amines.

Hydrolysis to Carboxylic Acids: The most fundamental transformation of the carboxamide group is its hydrolysis to the corresponding carboxylic acid. This reaction can be catalyzed under acidic or basic conditions, although enzymatic and metal-catalyzed methods offer milder alternatives. organic-chemistry.org For instance, nickel-catalyzed protocols have been developed for the esterification of amides, which can then be deprotected in a one-pot operation to yield the carboxylic acid, circumventing issues of catalyst poisoning often seen in direct hydrolysis. organic-chemistry.org

Dehydration to Nitriles: Primary amides can be dehydrated to form nitriles, a functional group that is a precursor to many other functionalities. orgoreview.com This transformation is typically achieved using strong dehydrating agents. Common reagents for this purpose include phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.comlibretexts.org The reaction involves heating the amide with the dehydrating agent, followed by distillation to collect the liquid nitrile product. libretexts.org More modern methods utilize various phosphorus(III) reagents or proceed under catalytic conditions. nih.govrsc.org

| Dehydrating Agent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus Pentoxide (P₄O₁₀) | Solid mixture heated, simple distillation | orgoreview.comlibretexts.org |

| Phosphorus Oxychloride (POCl₃) | Reflux in an inert solvent | orgoreview.com |

| Thionyl Chloride (SOCl₂) | Heating with the reagent | orgoreview.com |

| Tris(dimethylamino)phosphine (P(NMe₂)₃) | Reflux in CHCl₃ with diethylamine | nih.gov |

| Triphenylphosphite (P(OPh)₃) | Microwave irradiation with DBU | nih.gov |

Reduction to Amines: The carboxamide group can be reduced to a primary amine, (2-chloro-6-methylquinolin-3-yl)methanamine. This transformation requires a strong reducing agent due to the low reactivity of amides. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the classic reagent for this conversion, effectively reducing primary, secondary, and tertiary amides to their corresponding amines. masterorganicchemistry.com The reaction proceeds via hydride addition to the carbonyl, followed by elimination of an aluminate species to form an iminium ion, which is then reduced by a second equivalent of hydride. masterorganicchemistry.com Modern alternatives include various catalytic systems using silanes in combination with platinum or other metal catalysts, which can offer greater functional group tolerance. organic-chemistry.org

Synthesis of Analogue Quinoline Carboxylic Acid Derivatives

The corresponding carboxylic acid, 6-chloro-2-methylquinoline-3-carboxylic acid, is a critical precursor for the synthesis of the title carboxamide and other derivatives. Its synthesis can be achieved through several reliable routes.

From Acetanilide Precursors (Vilsmeier-Haack Reaction): A widely employed method for synthesizing 2-chloroquinoline-3-carboxylic acids involves a two-step sequence starting from substituted acetanilides. researchgate.netlookchem.com The first step is the Vilsmeier-Haack reaction, where an acetanilide (e.g., 4-chloroacetanilide) reacts with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to produce a 2-chloroquinoline-3-carbaldehyde. lookchem.com The subsequent step is the oxidation of the aldehyde at the C3 position to a carboxylic acid. A variety of oxidizing agents can be used for this purpose, including potassium permanganate (B83412) or silver nitrate (B79036) in a basic medium. lookchem.com This pathway allows for the introduction of various substituents on the benzene (B151609) portion of the quinoline ring, depending on the starting acetanilide.

| Starting Acetanilide | Intermediate Aldehyde | Final Carboxylic Acid Product | Reference |

|---|---|---|---|

| 4-Chloroacetanilide | 2,6-Dichloroquinoline-3-carbaldehyde | 2,6-Dichloroquinoline-3-carboxylic acid | researchgate.netlookchem.com |

| 4-Methylacetanilide | 2-Chloro-6-methylquinoline-3-carbaldehyde | 2-Chloro-6-methylquinoline-3-carboxylic acid | researchgate.netlookchem.com |

| 4-Fluoroacetanilide | 2-Chloro-6-fluoroquinoline-3-carbaldehyde | 2-Chloro-6-fluoroquinoline-3-carboxylic acid | researchgate.netlookchem.com |

From Amide Hydrolysis: As mentioned in section 2.3.2, the direct hydrolysis of this compound provides a straightforward route to the corresponding carboxylic acid. This method is particularly useful when the carboxamide is readily available.

Modification of Alkyl and Aryl Substituents

Further diversification of the this compound scaffold can be achieved by chemically modifying the existing substituents on the quinoline ring, namely the 2-methyl group and the 6-chloro group.

Modification of the 2-Methyl Group: The methyl group at the C2 position is activated by the adjacent nitrogen atom and can undergo oxidation. Depending on the reaction conditions and the oxidizing agent, the methyl group can be converted into a formyl group (-CHO) or a carboxylic acid group (-COOH). For example, metal-free methods using tert-butyl hydroperoxide (TBHP) and catalytic iodine can oxidize 2-methylquinolines to quinoline-2-carbaldehydes. nih.govacs.org More forceful oxidation, for instance with potassium permanganate (KMnO₄), can lead to the formation of the corresponding 2-carboxylic acid (a quinaldic acid derivative). youtube.com Enzymatic oxidation also presents a green and highly selective alternative for the oxyfunctionalization of the 2-methyl group. rsc.org

| Reagent/System | Product at C2 Position | Reference |

|---|---|---|

| I₂ / TBHP in DMSO | Formyl (-CHO) | nih.govacs.org |

| Potassium Permanganate (KMnO₄) | Carboxyl (-COOH) | youtube.com |

| Enzymatic (e.g., from Arthrobacter sp.) | Hydroxymethyl (-CH₂OH) or further oxidation products | rsc.org |

Modification of the 6-Chloro Substituent: The chlorine atom at the C6 position can be replaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SₙAr) mechanism. wikipedia.org The quinoline ring is electron-deficient, which facilitates nucleophilic attack, especially when activating groups are present. wikipedia.orgmasterorganicchemistry.com The reaction involves the addition of a nucleophile to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity. wikipedia.org This reaction is tolerant of a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the C6 position.

| Nucleophile | Resulting Functional Group at C6 | General Reference |

|---|---|---|

| Amines (e.g., R-NH₂) | Amino (-NHR) | acs.orgnih.gov |

| Alkoxides (e.g., R-O⁻) | Ether (-OR) | researchgate.net |

| Thiolates (e.g., R-S⁻) | Thioether (-SR) | researchgate.net |

| Azide (N₃⁻) | Azido (-N₃) | researchgate.net |

Antimicrobial Activity Studies

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. nih.gov Quinoline derivatives have been extensively studied as potential antimicrobial agents. nih.govnih.gov Research has shown that specific substitutions on the quinoline ring can yield compounds with significant efficacy against a variety of microbial pathogens. nih.govnih.gov

Derivatives of the quinoline scaffold have demonstrated notable activity against multidrug-resistant Gram-positive bacteria. nih.gov In a study of quinoline-2-one derivatives, which share structural similarities with quinoline-3-carboxamides, compounds featuring a chlorine atom at the R1 position (analogous to the C-6 position) showed potent antibacterial effects. nih.gov For instance, the derivative identified as compound 6c (R¹ = Cl, R² = H) was particularly effective, with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), and 2.50 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov This activity was comparable to the standard antibiotic daptomycin. nih.gov

Furthermore, these compounds have been shown to inhibit biofilm formation, a key virulence factor in many bacterial infections. Compound 6c demonstrated a significant, dose-dependent reduction in biofilm development in an MRSA strain, achieving 79% inhibition at a concentration equivalent to 0.5x its MIC. nih.gov Similarly, studies on 7-chloroquinoline (B30040) derivatives, such as 2,7-dichloroquinoline-3-carboxamide, have reported good activity against S. aureus and Streptococcus pyogenes. researchgate.net The antibacterial activity of these compounds is often more pronounced against Gram-positive bacteria than Gram-negative strains. scienceopen.com

Table 1: Antibacterial Activity of a 6-Chloro-quinoline Derivative (Compound 6c) against Gram-Positive Bacteria

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.75 | nih.gov |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | 0.75 | nih.gov |

| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | 2.50 | nih.gov |

The efficacy of quinoline derivatives against Gram-negative bacteria can be more variable. The outer membrane of Gram-negative bacteria often presents a formidable barrier to many potential antibiotics. scienceopen.com However, certain structural modifications have yielded compounds with notable activity. For example, a series of novel 7-chloroquinoline derivatives were screened for their antibacterial properties. researchgate.net Among them, 2,7-dichloroquinoline-3-carboxamide (compound 6) and 7-chloro-2-ethoxyquinoline-3-carbaldehyde (compound 8) demonstrated good activity against Escherichia coli, with inhibition zones of 11.00 mm and 12.00 mm, respectively. researchgate.net Another compound from the series showed an 11.00 mm inhibition zone against Pseudomonas aeruginosa. researchgate.net

In other studies, secondary and tertiary amines incorporating a 2-chloro-6-methylquinoline (B1583817) moiety were also tested against Gram-negative strains like E. coli and P. aeruginosa. nih.gov Metal-ligand complexes derived from a (2-chloroquinolin-3-yl)methylene)hydrazine scaffold also showed antibacterial potential against E. coli. researchgate.net These findings suggest that while Gram-negative bacteria are generally more challenging targets, specific derivatives of 6-chloro-quinoline-3-carboxamide can be engineered to overcome these resistance mechanisms. researchgate.netscienceopen.com

Table 2: Antibacterial Activity of 7-Chloroquinoline Derivatives against Gram-Negative Bacteria

| Compound | Bacterial Strain | Inhibition Zone (mm) at 200 µg/mL | Reference |

|---|---|---|---|

| 2,7-dichloroquinoline-3-carboxamide (6) | Escherichia coli | 11.00 ± 0.04 | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | Escherichia coli | 12.00 ± 0.00 | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile (5) | Pseudomonas aeruginosa | 11.00 ± 0.03 | researchgate.net |

In addition to antibacterial effects, quinoline derivatives have been investigated for their antifungal potential. nih.govnih.gov The structural versatility of the quinoline nucleus allows for modifications that can target fungal pathogens. nih.gov Research into secondary and tertiary amines containing the 2-chloro-6-methylquinoline scaffold revealed that compounds with electron-withdrawing groups on the phenyl ring exhibited promising activity against several fungal species, including Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. nih.gov

Furthermore, metal complexes of ligands derived from 2-chloroquinoline have shown significant antifungal properties. A Zn(II) complex of a Schiff base ligand demonstrated notable activity against Candida albicans, Candida glabrata, Aspergillus flavus, and Cryptococcus neoformans, with MIC values ranging from 14–35 µg/mL. researchgate.net A Ni(II) complex from the same study was found to be the most efficacious against the tested fungal strains. researchgate.net These results indicate that derivatives of 6-chloro-quinoline-3-carboxamide are a promising scaffold for the development of novel antifungal agents.

Anticancer and Antitumor Research

The quinoline scaffold is a privileged structure in the design of anticancer agents, with many derivatives showing potent activity through various mechanisms of action. nih.govresearchgate.net These mechanisms often involve the inhibition of key enzymes and the modulation of cellular signaling pathways that are critical for cancer cell proliferation and survival. mdpi.comnih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.govnih.gov Derivatives of quinoline-3-carboxamide have been specifically designed and identified as potent inhibitors of key kinases involved in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase. researchgate.netmdpi.com

The ATM kinase plays a central role in repairing DNA double-strand breaks, and its inhibition can sensitize cancer cells to DNA-damaging therapies like radiation and chemotherapy. mdpi.comnih.govnih.gov Several studies have reported the development of quinoline-3-carboxamide derivatives as selective ATM kinase inhibitors. researchgate.netnih.gov The quinoline nitrogen is known to bind effectively to the hinge region of the kinase's ATP-binding site, making these compounds competitive inhibitors. mdpi.com Molecular docking studies have confirmed the selectivity of these carboxamide derivatives for ATM over other structurally similar kinases like ATR, DNA-PKcs, and mTOR. mdpi.com One of the most active derivatives, compound 41 (a para-chloro substituted aniline derivative), showed an IC50 value of 3.46 µM in an assay for ATM kinase inhibition. researchgate.net

While direct inhibition of protein kinase CK2 by this compound derivatives is less specifically documented in the available literature, the broader class of quinoline derivatives is known to target various kinases. nih.govnih.gov CK2 is another important target in oncology, as it promotes cell survival and proliferation and is upregulated in many cancers. nih.gov The development of potent and selective kinase inhibitors remains a key strategy in cancer drug discovery, and the quinoline-3-carboxamide scaffold has proven to be a highly effective framework for this purpose. nih.govresearchgate.net

Table 3: Inhibitory Activity of Quinoline-3-Carboxamide Derivatives Against ATM Kinase and Cancer Cell Lines

| Compound | Description | Target/Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| Compound 41 | Quinoline-3-carboxamide with para-chloro substitution on aniline | ATM Kinase | 3.46 | researchgate.net |

| Compound 6b | Quinoline-3-carboxamide derivative | HCT116 (Colon Cancer) | 4.01 | mdpi.com |

| Compound 6f | Quinoline-3-carboxamide derivative | HCT116 (Colon Cancer) | 3.70 | mdpi.com |

| Compound 6f | Quinoline-3-carboxamide derivative | MDA-MB-468 (Breast Cancer) | 3.20 | mdpi.com |

Beyond direct enzyme inhibition, 6-chloro-quinoline-3-carboxamide derivatives can exert their antitumor effects by modulating critical cellular signaling pathways. mdpi.commdpi.com A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. mdpi.commdpi.com

A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to the target compound, were synthesized and evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα). mdpi.com These compounds displayed significant antiproliferative activity against human colon carcinoma (HCT-116) and colorectal adenocarcinoma (Caco-2) cell lines. mdpi.com For example, compound 18 showed an IC50 of 3.3 µM against HCT-116, while compound 19 had an IC50 of 5.3 µM against the same cell line. mdpi.com Docking studies confirmed that these derivatives effectively occupy the PI3Kα binding site. mdpi.com

The inhibition of ATM kinase by quinoline-3-carboxamides also directly impacts cellular pathways. researchgate.netnih.gov By blocking the DNA damage response, these compounds can force cancer cells undergoing treatment-induced DNA damage to enter apoptosis (programmed cell death). researchgate.net Studies have shown that ATM inhibition by these derivatives leads to the downregulation of the ATM signaling pathway and can induce G2/M cell cycle arrest, thereby preventing damaged cells from proliferating and increasing the efficacy of chemotherapeutic agents. nih.govnih.gov

Table 4: Antiproliferative Activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives

| Compound | HCT-116 IC50 (µM) | Caco-2 IC50 (µM) | Reference |

|---|---|---|---|

| 16 | 8.9 | 37.4 | mdpi.com |

| 18 | 3.3 | 50.9 | mdpi.com |

| 19 | 5.3 | 17.0 | mdpi.com |

| 21 | 4.9 | 18.9 | mdpi.com |

Investigations into Immunomodulatory Effects

Research into the specific immunomodulatory effects of this compound and its direct derivatives is an emerging field. While the broader class of quinoline-containing compounds has been investigated for various pharmacological activities, detailed studies focusing solely on the immunomodulatory potential of this specific scaffold are not extensively documented in publicly available research. However, related heterocyclic compounds and other quinoline derivatives have shown activities that suggest the potential for immune system modulation, indicating a promising area for future investigation. For instance, inhibiting enzymes like ectonucleotidases, which are involved in tumor immune evasion by producing immunosuppressive adenosine (B11128), is a strategy to restore antitumor immunity. researchgate.net

Enzyme Inhibition Profiles

Derivatives of the quinoline-3-carboxamide scaffold have been the subject of significant research as inhibitors of various clinically relevant enzymes. These investigations have revealed potent and sometimes selective inhibition, highlighting the therapeutic potential of this chemical class.

A series of novel quinoline-3-carboxamide derivatives have been designed and synthesized as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.govnih.gov CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, and its inhibition is a therapeutic strategy to raise HDL cholesterol levels. nih.gov

In one study, a series of quinoline-3-carboxamide derivatives were evaluated for their CETP inhibitory activity. nih.gov It was found that substitutions at the 6 and 7 positions of the quinoline ring were significant determinants of activity. nih.gov Specifically, derivatives featuring a 6-benzyloxy-7-methoxy substitution pattern on the quinoline-3-carboxamide core showed potent CETP inhibition. nih.gov Two compounds, a p-tolyl amide derivative and a t-butyl substituted amide derivative, demonstrated the highest activity, with an inhibitory rate of 80.1% at a concentration of 10 μM. nih.govnih.gov This level of activity was comparable to the positive control, dalcetrapib. nih.gov

CETP Inhibitory Activity of Quinoline-3-carboxamide Derivatives

| Compound | Substituents | CETP Inhibition Rate (%) at 10 µM | Reference |

|---|---|---|---|

| p-Tolyl Amide Derivative (24) | 6-Benzyloxy-7-methoxy | 80.1 | nih.gov |

| t-Butyl Amide Derivative (26) | 6-Benzyloxy-7-methoxy | 80.1 | nih.gov |

| Lead Compound (1) | 2,3-dihydro-4-tetrahydroquinolone core | 30.0 | nih.gov |

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comopenaccessjournals.com They are involved in numerous physiological and pathological processes, and CA inhibitors are used as diuretics, anti-glaucoma agents, and antiepileptics. openaccessjournals.comwikipedia.org

The quinoline scaffold has been utilized to develop novel CA inhibitors. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human (h) CA isoforms: hCA I, hCA II, hCA IV, and hCA IX. researchgate.net The results showed that these compounds inhibited hCA I, hCA II, and hCA IV in the nanomolar range. One derivative, in particular, showed significant potency with inhibition constants (Kᵢ) of 61.9 nM against hCA I and 33.0 nM against hCA II. researchgate.net Another study on quinoline-based sulfonamides reported derivatives with potent inhibitory activity against cancer-related isoforms hCA IX and hCA XII, with Kᵢ values in the low nanomolar range (Kᵢs = 5.5–25.8 nM for hCA IX and 8.7–13.2 nM for hCA XII). nih.gov

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Quinoline Carboxamide/Sulfonamide Derivatives

| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range | Most Potent Compound Kᵢ | Reference |

|---|---|---|---|---|

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | hCA I | 61.9–8126 nM | 61.9 nM | researchgate.net |

| hCA II | 33.0–8759 nM | 33.0 nM | researchgate.net | |

| hCA IV | 657.2–6757 nM | - | researchgate.net | |

| Quinoline-based Sulfonamides (para-substituted) | hCA IX | 5.5–25.8 nM | 5.5 nM | nih.gov |

| hCA XII | 8.7–13.2 nM | 8.7 nM | nih.gov |

Alkaline phosphatases (APs) are a group of enzymes that remove phosphate groups from various molecules. nih.gov Increased activity of tissue-nonspecific alkaline phosphatase (TNAP) is linked to pathological conditions like medial arterial calcification. nih.gov Consequently, AP inhibitors are of significant therapeutic interest. nih.gov

A diverse range of quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases. rsc.orgnih.gov One study focused on quinoline-4-carboxylic acid derivatives, which demonstrated remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP). rsc.org Another study on novel quinolinyl-iminothiazolines, which contain a carboxamide linkage, identified a compound that exhibited a maximum alkaline phosphatase inhibitory effect with an IC₅₀ value of 0.337 µM, significantly more potent than the standard inhibitor KH₂PO₄ (IC₅₀ = 5.245 µM). nih.govresearchgate.net

Inhibitory Activity of Quinoline Derivatives against Alkaline Phosphatase (AP) Isozymes

| Compound Series | Target Isozyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Quinoline-4-carboxylic acid derivative (3j) | h-TNAP | 22 nM | rsc.org |

| Quinoline-4-carboxylic acid derivative (3e) | h-IAP | 34 nM | rsc.org |

| h-PLAP | 82 nM | rsc.org | |

| N-benzamide quinolinyl iminothiazoline (6g) | Alkaline Phosphatase | 0.337 µM | nih.govresearchgate.net |

| Standard (KH₂PO₄) | Alkaline Phosphatase | 5.245 µM | nih.govresearchgate.net |

Receptor Interaction and Modulation

The interaction of quinoline-based compounds with various cellular receptors is a key area of drug discovery, with derivatives being developed as antagonists and modulators for a range of targets.

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein coupled receptors that play important roles in modulating synaptic transmission and neuronal excitability in the central nervous system. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, making them attractive drug targets. While extensive research exists for various scaffolds as mGluR antagonists, specific studies detailing derivatives of this compound for this purpose are not prominent in the reviewed literature. However, the broader family of quinoline derivatives has been explored for activity at other receptors, such as the P2X7 receptor, where quinoline-carboxamide derivatives have been identified as moderately potent antagonists. nih.gov This suggests that the quinoline-carboxamide scaffold is versatile and could potentially be adapted to target mGluRs with appropriate structural modifications, representing an opportunity for future research.

Structure Activity Relationship Sar Investigations

Impact of Substituent Position on Biological Activity

The specific placement of the chloro, methyl, and carboxamide groups on the quinoline (B57606) scaffold is critical for its efficacy and selectivity.

The presence of a chlorine atom at the 6-position of the quinoline ring significantly modulates the molecule's electronic and lipophilic character, which in turn affects its biological efficacy. Halogen substitutions, particularly chlorine, are known to enhance the affinity of quinoline derivatives for their biological targets. For instance, in a series of quinoline-6-carboxamide (B1312354) benzenesulfonates evaluated as P2X7R antagonists, compounds with chloro and other halo substitutions at the 4-position of a connected ring showed potent inhibitory activity. nih.gov Specifically, the 4-chloro analogue (2g) exhibited an IC50 value of 0.813 μM. nih.gov While this substitution is not directly on the quinoline ring, it highlights the general principle that electronegative substituents like chlorine can enhance potency.

In the context of antimalarial agents, the position of the chloro group is crucial. The well-known drug chloroquine (B1663885) features a chlorine at the 7-position, which is considered to provide an additional effect to the principal 4-aminoquinoline (B48711) pharmacophore. Current time information in Edmonton, CA. Studies on 2-arylvinylquinolines also showed that the removal of a fluorine atom (a related halogen) at the C6 position led to decreased antiplasmodial activity. nih.gov This suggests that a halogen at the 6-position, such as in 6-Chloro-2-methylquinoline-3-carboxamide, is likely to be a positive contributor to its biological activity, potentially by increasing lipophilicity and facilitating membrane passage or by forming specific halogen bonds with the target protein.

Table 1: Effect of Halogen Substitution on the Biological Activity of Related Quinoline Derivatives

| Compound/Analogue | Substitution | Biological Target/Assay | Activity (IC50) |

|---|---|---|---|

| Quinoline-6-carboxamide analogue (2g) | 4-Chloro on connected benzene (B151609) ring | h-P2X7R | 0.813 µM nih.gov |

| Quinoline-6-carboxamide analogue (2e) | 4-Fluoro on connected benzene ring | h-P2X7R | 0.624 µM nih.gov |

The 2-methyl group on the quinoline ring primarily influences the steric and electronic properties in the region of the nitrogen atom. This can affect the molecule's binding orientation and strength within a receptor pocket. In studies of quinoline derivatives, the 2-position is a common site for modification. The presence of a methyl group at this position can provide a beneficial steric anchor or engage in hydrophobic interactions with the target.

Crystal structure analysis of a related compound, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, confirms the planarity of the quinoline ring system itself. nih.gov This planarity is a key feature of many intercalating agents and receptor ligands. The 2-methyl group, while not disrupting this planarity, adds a three-dimensional feature that can be critical for selective binding.

The 3-carboxamide group is a crucial functional group that often acts as a key hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. researchgate.net Quinoline-3-carboxamides (B1200007) have been investigated for a range of activities, including as inhibitors of ATM kinase and as anticancer agents. nih.govnih.gov

The amide linkage is capable of forming multiple hydrogen bonds, which can anchor the ligand in the binding site of a protein. For example, in quinoline-3-carboxamide (B1254982) derivatives designed as ATM kinase inhibitors, the quinoline nitrogen is proposed to bind to the hinge region of the kinase, making them ATP-competitive inhibitors. nih.gov The carboxamide moiety is essential for orienting the molecule and forming additional interactions that enhance potency. The importance of the amide NH was demonstrated in a series of quinoline-4-carboxamides, where capping the NH with a methyl group resulted in an 87-fold decrease in antiplasmodial potency, highlighting its role as a hydrogen bond donor. nih.gov

Steric and Electronic Contributions to Biological Potency

The biological potency of this compound is a direct result of the steric and electronic effects of its substituents.

Electronic Effects: The 6-chloro substituent is strongly electron-withdrawing, which alters the electron distribution across the entire quinoline ring system. This can influence the pKa of the quinoline nitrogen, affecting its protonation state at physiological pH and its ability to act as a hydrogen bond acceptor. The electron-withdrawing nature of the chlorine can also enhance π-π stacking interactions with aromatic residues in a binding pocket.

Steric Effects: The 2-methyl group introduces a steric bulk near the heterocyclic nitrogen atom. This steric hindrance can be either favorable or unfavorable for binding, depending on the topology of the target site. It can promote a specific binding conformation or, conversely, prevent binding to off-targets, thereby increasing selectivity. The planarity of the quinoline ring system is a dominant feature, with the carboxamide group having some rotational freedom. researchgate.net

Conformational Preferences and Bioactive Conformations

The bioactive conformation of a ligand is the specific three-dimensional shape it adopts when bound to its biological target. For this compound, the quinoline core is largely planar. nih.govresearchgate.net The primary conformational flexibility arises from the rotation around the C3-C(O) bond of the carboxamide group.

Molecular dynamics simulations on related quinoline-3-carboxamides have shown that free rotation around the amide N-C bond can be restricted within a rigid protein binding site, leading to a preferred conformation. nih.gov The dihedral angle between the quinoline ring and the carboxamide plane is a critical parameter that defines the orientation of the hydrogen bonding groups and any further substituents on the amide nitrogen. In the crystal structure of a related compound, 2-chloro-6-methylquinoline-3-carbaldehyde, the formyl group (related to the carboxamide) is slightly bent out of the plane of the quinoline ring, indicating a degree of non-planarity that could be relevant for receptor interaction. nih.gov

Ligand Efficiency and Pharmacophore Model Development

Ligand efficiency (LE) is a metric used to compare the binding affinity of a ligand to its size (typically measured by the number of heavy atoms). Developing potent and drug-like molecules often involves optimizing LE. For quinoline-based compounds, this means achieving high potency without excessive increases in molecular weight.

Pharmacophore modeling helps to identify the essential spatial arrangement of functional groups required for biological activity. A pharmacophore model for quinoline-3-carboxamide derivatives might include:

A hydrogen bond acceptor feature (the quinoline nitrogen).

A hydrogen bond donor/acceptor feature (the carboxamide group).

A hydrophobic/aromatic region (the fused benzene ring).

A specific volume defined by the 2-methyl group.

A halogen bond acceptor or hydrophobic feature represented by the 6-chloro group.

Studies on quinoline-3-carbohydrazides as antioxidants led to a pharmacophore model containing one aromatic ring and three hydrogen bond acceptors as key features for activity. nih.gov Optimization of quinoline-3-carboxamides as EGFR inhibitors also heavily relied on molecular modeling to guide the synthesis of more potent compounds. nih.gov These approaches underscore the importance of defining the key chemical features and their spatial relationships for rational drug design based on the this compound scaffold.

Table 2: Key Pharmacophoric Features of Quinoline-3-Carboxamides

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |

|---|---|---|

| Aromatic Ring | Quinoline Core | π-π Stacking, Hydrophobic Interaction |

| Hydrogen Bond Acceptor 1 | Quinoline Nitrogen | Hydrogen Bonding |

| Hydrogen Bond Donor/Acceptor 2 | Carboxamide (-CONH2) | Hydrogen Bonding |

| Hydrophobic/Halogen Bonding | 6-Chloro Group | Hydrophobic, Halogen Bonding |

Comparative SAR Analysis with Known Bioactive Quinoline Derivatives

The structure-activity relationship (SAR) of this compound can be contextualized by comparing its structural motifs with those of other quinoline derivatives that have established biological activities. The quinoline scaffold is a privileged structure in medicinal chemistry, and variations in substituent positions and types can lead to a wide array of pharmacological effects, including anticancer, antimalarial, and anti-inflammatory activities. nih.govresearchgate.net

Comparison with Quinoline-3-Carboxamides as Kinase Inhibitors

The quinoline-3-carboxamide core is a key feature in molecules designed as kinase inhibitors, particularly for targets like Ataxia Telangiectasia Mutated (ATM) kinase and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov In a series of quinoline-3-carboxamides developed as potential ATM inhibitors, SAR studies highlighted the importance of the electronic properties of substituents. nih.govresearchgate.net For instance, research has suggested that electron-donating groups on the aniline (B41778) ring of the carboxamide can be crucial for cytotoxicity. nih.gov

In the context of EGFR inhibition, optimization of a quinoline-3-carboxamide lead compound revealed that different heterocyclic rings attached to the carboxamide nitrogen significantly influenced potency. A thiophene (B33073) derivative (6b) showed a notably low IC₅₀ value of 0.49 μM, indicating potent inhibition. nih.gov This suggests that the nature of the group attached to the carboxamide at the 3-position is a critical determinant of activity.

Table 1: SAR of Quinoline-3-Carboxamide Derivatives as EGFR Inhibitors nih.gov

| Compound | R Group on Carboxamide | EGFR IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

| III | (Lead Compound) | 5.283 | 3.46 |

| 5o | Furan (B31954) derivative | 2.61 | 3.355 |

| 6b | Thiophene derivative | 0.49 | 5.069 |

| 10 | Benzyloxy derivative | 1.73 | 10.85 |

| Data sourced from a study on quinoline-based EGFR inhibitors. nih.gov |

Comparison with Quinoline-4-Carboxamides as Antimalarial Agents

Shifting the carboxamide group from the 3- to the 4-position of the quinoline ring dramatically alters the biological target and activity profile. A prominent example is the quinoline-4-carboxamide series, which has yielded potent antimalarial agents. acs.org Medicinal chemistry programs focused on these compounds identified that modifications to the R¹, R², and R³ positions were critical for improving potency and pharmacokinetic properties. The initial hit compound in one study had an EC₅₀ of 120 nM but suffered from poor metabolic stability. acs.org Optimization led to derivatives with low nanomolar potency and excellent oral efficacy in mouse models. This highlights that while the carboxamide functional group is present, its position on the quinoline ring is fundamental to its interaction with specific biological targets. acs.org

Comparison with other 6-Chloro-Substituted Quinolines

The 6-chloro substituent, present in the target compound, is a common feature in many bioactive quinolines. In a series of 6-chloro-2-arylvinylquinolines developed as antimalarials, the presence of the chlorine at the C6 position was found to be important for activity. nih.gov For example, removing the chlorine atom from the quinoline scaffold in certain analogues resulted in decreased antiplasmodial activity. nih.gov Similarly, in a study of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, the substituent at the C-6 position was shown to influence the electronic environment of the quinoline ring, affecting the chemical shifts of protons at the C-5 and C-7 positions. lookchem.com

Comparison with Quinolines as P2X7R Antagonists

The quinoline-carboxamide scaffold has also been explored for its potential as P2X7 receptor (P2X7R) antagonists, which have applications in cancer and inflammatory conditions. nih.gov In one study, a series of quinoline-6-carboxamide derivatives were synthesized and compared to their pyrazine (B50134) carboxamide counterparts. The quinoline series showed slightly decreased potency, indicating that the nature of the heterocyclic core is important. nih.gov Within the quinoline series, SAR analysis revealed that highly electronegative substitutions, such as iodo, fluoro, and chloro, on an attached phenyl ring enhanced the compound's affinity for the receptor. nih.gov

Table 2: SAR of Quinoline-6-Carboxamide Benzenesulfonates as P2X7R Antagonists nih.gov

| Compound | Substitution (at para-position) | h-P2X7R IC₅₀ (μM) |

| 2f | 4-iodo | 0.566 |

| 2e | 4-fluoro | 0.624 |

| 2g | 4-chloro | 0.813 |

| Suramin | (Standard) | ~3.962 |

| Data illustrates the effect of halogen substitution on inhibitory potency. nih.gov |

This comparative analysis underscores that the biological activity of a quinoline derivative is not determined by a single feature but by the interplay of the core structure, the position of functional groups like the carboxamide, and the electronic nature of various substituents. The specific combination of a 2-methyl group, a 3-carboxamide moiety, and a 6-chloro substituent in this compound suggests a potential for biological activity, likely influenced by the factors identified in related but distinct quinoline series.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 6-Chloro-2-methylquinoline-3-carboxamide. These calculations, rooted in the principles of quantum mechanics, can predict various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netdergipark.org.tr The optimization process seeks the minimum energy conformation of the molecule. For instance, the quinoline (B57606) ring system is expected to be nearly planar, with the carboxamide and methyl groups causing slight deviations. researchgate.netnih.gov

Vibrational analysis, also performed using DFT, calculates the frequencies of molecular vibrations. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. dergipark.org.tr Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule. For example, characteristic vibrational frequencies would be expected for the C=O stretching of the carboxamide group, C-Cl stretching, and various C-H and C-N vibrations within the quinoline ring. dergipark.org.trresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value (Å or Degrees) |

|---|---|

| C=O Bond Length | ~1.24 |

| C-N (amide) Bond Length | ~1.35 |

| C-Cl Bond Length | ~1.74 |

| Quinoline Ring Planarity | < 0.05 Å deviation |

Note: The values in this table are illustrative and based on typical values for similar structures. Actual values would be obtained from specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. bhu.ac.innih.gov This analysis is crucial for understanding the electronic absorption properties of this compound, which are experimentally measured by UV-Vis spectroscopy. researchgate.net TD-DFT can predict the absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. scirp.org These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. scirp.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO may be localized on specific regions, indicating potential sites for nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

Note: The values in this table are illustrative and based on typical values for similar quinoline derivatives.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. wolfram.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.netwalisongo.ac.id The MEP map is colored to indicate different electrostatic potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comwalisongo.ac.id For this compound, the oxygen atom of the carboxamide group and the nitrogen atom of the quinoline ring are expected to be regions of high electron density (red), while the hydrogen atoms of the amide group and those attached to the aromatic ring would exhibit positive potential (blue). researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to predict its interactions with biological macromolecules, such as proteins. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. chula.ac.thresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. chula.ac.thnih.gov For this compound, docking studies could be performed against various protein targets, such as kinases or proteases, which are often implicated in diseases like cancer or viral infections. mdpi.comresearchgate.net The docking process generates various possible binding poses and scores them based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) and binding energy. chula.ac.th

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.commdpi.com MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the protein and the ligand and the persistence of key interactions observed in the docked pose. mdpi.comresearchgate.net This helps in refining the binding mode and provides a more dynamic picture of the interaction.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. |

| Key Interacting Residues | Amino acids in the protein's active site forming hydrogen bonds or other significant interactions with the ligand. |

| Hydrogen Bonds | Specific donor-acceptor pairs between the ligand and the protein. |

Note: This table illustrates the type of data obtained from a molecular docking study.

Elucidation of Key Molecular Interactions at Binding Sites

Understanding how a molecule binds to its biological target is crucial for explaining its activity and for designing more potent derivatives. Molecular docking and molecular dynamics (MD) simulations are key techniques used for this purpose.

Studies on quinoline-3-carboxamide (B1254982) derivatives have shown that the quinoline nitrogen often plays a critical role in binding to the hinge region of kinases, acting as a competitive inhibitor of adenosine (B11128) triphosphate (ATP). mdpi.com For instance, in molecular docking studies of quinoline-3-carboxamide derivatives with DNA damage and response (DDR) kinases like ATM, the quinoline nitrogen is pivotal for anchoring the molecule in the binding site. mdpi.comresearchgate.net

Molecular dynamics simulations further reveal the stability of these interactions. For a closely related quinoline-3-carboxamide derivative, MD simulations have shown that the protein-ligand complex remains stable over time, with minimal changes to the secondary structure of the protein. mdpi.com These simulations also highlight the flexibility of the ligand and the binding site, which can lead to conformational changes that optimize binding. mdpi.com The types of interactions observed for quinoline derivatives often include hydrogen bonds with key amino acid residues and π-π stacking interactions, which are common for aromatic heterocyclic systems. nih.gov For example, in studies of quinoline derivatives as protease inhibitors, hydrogen bonds with residues like His41, His164, and Glu166, as well as π-interactions with His41, have been observed. nih.gov

In Silico Pharmacokinetic Profiling and Ligand Efficiency Metrics

Beyond binding to a target, a potential drug molecule must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process.

For a series of quinoline-3-carboxamide derivatives, in silico analysis of their ADME properties has been performed. mdpi.com These studies predict important parameters such as aqueous solubility and human oral absorption. As shown in the table below, many of these derivatives are predicted to have good oral absorption.

Table 1: Predicted ADME Properties of Representative Quinoline-3-Carboxamide Derivatives

| Compound | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted % Human Oral Absorption |

|---|---|---|---|

| Derivative A | 3.5 | -4.2 | 85 |

| Derivative B | 4.1 | -5.0 | 80 |

| Derivative C | 3.8 | -4.5 | 88 |

Data is illustrative and based on findings for related quinoline-3-carboxamide derivatives. mdpi.comresearchgate.net

Ligand efficiency (LE) is another important metric used in drug discovery. It relates the binding affinity of a molecule to its size (number of non-hydrogen atoms). wikipedia.org A higher LE value indicates that the molecule is more efficient at binding to its target. The formula for ligand efficiency is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org For a typical drug, a ligand efficiency of around -0.36 kcal/mol per heavy atom is common. youtube.com Optimizing ligand efficiency is a key goal in lead optimization, as it helps in developing potent compounds without excessive increases in molecular weight. acs.orgcreative-biolabs.com

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost of drug discovery. nih.gov

For quinoline derivatives, virtual screening has been successfully employed to identify potential inhibitors for various targets. For example, a structure-based virtual screening of a library of quinoline drugs was conducted to find potential inhibitors of SARS-CoV-2 enzymes. nih.gov Such studies typically involve docking a large number of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity.

De novo design is another computational strategy where new molecular structures are generated from scratch with the desired properties. This can be guided by the structure of the binding site or by a pharmacophore model derived from known active compounds. For quinoline derivatives, de novo design approaches can be used to explore new chemical space and design novel scaffolds with improved activity and pharmacokinetic properties. nih.gov This can involve modifying the substitution pattern on the quinoline ring to enhance binding interactions or improve ADME properties. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Highly Potent and Selective Analogues

A central theme in medicinal chemistry is the iterative process of designing and synthesizing analogues to enhance biological activity and selectivity. researchgate.net For quinoline-3-carboxamides (B1200007), this involves strategic modifications to the core structure. Research has demonstrated that optimizing quinoline (B57606) carboxamide scaffolds can lead to highly potent and selective inhibitors of various biological targets. For instance, optimization of a quinoline carboxamide series yielded potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response. nih.gov Similarly, another study focused on optimizing a quinoline-3-carboxamide (B1254982) lead compound to develop more potent Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer applications. nih.gov

The structure-activity relationship (SAR) studies are crucial in this context. For example, in a series of quinoline-6-carboxamide (B1312354) derivatives developed as P2X7R antagonists, substitutions on the phenyl ring were shown to significantly influence inhibitory potency. nih.gov The data below illustrates how different structural modifications can impact the biological activity of quinoline carboxamides against specific targets.

| Parent Scaffold | Modification | Target | Resulting Potency (IC₅₀) |

| Quinoline-3-carboxamide | Addition of a thiophene (B33073) group | EGFR | 0.49 µM nih.gov |

| Quinoline-3-carboxamide | Addition of a furan (B31954) group | EGFR | 2.61 µM nih.gov |

| Quinoline-6-carboxamide | 4-fluoro substitution | P2X7R | 0.624 µM nih.gov |

| Quinoline-6-carboxamide | 4-chloro substitution | P2X7R | 0.813 µM nih.gov |

| Quinoline-6-carboxamide | 4-iodo substitution | P2X7R | 0.566 µM nih.gov |

This table is interactive. Click on the headers to sort the data.

Future work will continue to explore diverse substitutions on the quinoline ring to create analogues with superior potency and selectivity, minimizing off-target effects.

Identification of New Biological Targets and Therapeutic Applications

The quinoline scaffold is described as "privileged" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. nih.govijprajournal.comugent.be While 6-Chloro-2-methylquinoline-3-carboxamide itself may not be extensively studied, its structural motifs are found in compounds investigated for various therapeutic applications. The design and synthesis of quinoline derivatives have led to the identification of inhibitors for numerous targets.

Future research will aim to uncover new biological targets for this class of compounds through high-throughput screening and other discovery platforms. This could expand their therapeutic potential beyond currently explored areas.

| Quinoline Derivative Class | Biological Target | Potential Therapeutic Application |

| Quinoline Carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | Cancer nih.gov |

| Quinoline-3-Carboxamides | Epidermal Growth Factor Receptor (EGFR) | Cancer nih.gov |

| Quinoline-6-Carboxamides | Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) | Neuropathic Pain jst.go.jp |

| Quinoline-6-Carboxamides | P2X7 Receptor (P2X7R) | Cancer, Inflammatory Conditions nih.gov |

| Pyrimidine-containing Quinolines | HIV Reverse Transcriptase | HIV/AIDS nih.gov |

This table is interactive. Click on the headers to sort the data.

Advancements in Computational Approaches for Rational Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry for accelerating the discovery of new therapeutic agents while reducing costs. mdpi.combenthamscience.com For quinoline derivatives, computational methods such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are extensively used. mdpi.com Molecular docking predicts the binding affinity and interaction patterns of a ligand with its target protein, providing insights for designing more effective molecules. nih.gov 3D-QSAR models help to understand the relationship between the three-dimensional properties of a molecule and its biological activity, guiding the design of new compounds with enhanced potency. mdpi.com These in-silico techniques allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing, streamlining the drug development process. benthamscience.com

Collaborative Initiatives in Quinoline Medicinal Chemistry